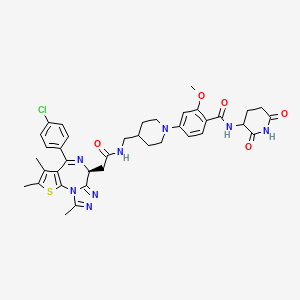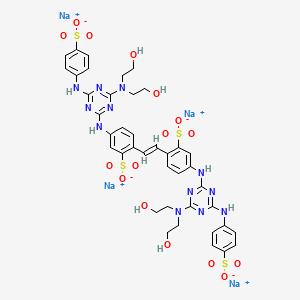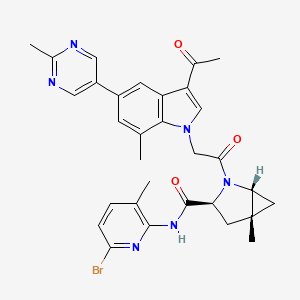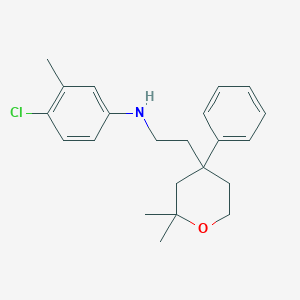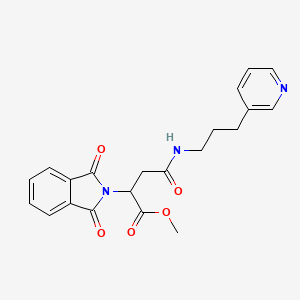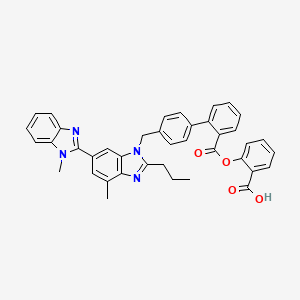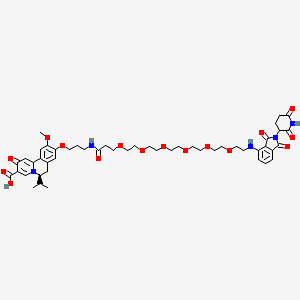![molecular formula C16H9NO2S2 B12374291 3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one](/img/structure/B12374291.png)
3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxythiophene-2-carboxylic acid typically involves the hydrothermal carbonization (HTC) process. This method is environmentally benign and simple, converting biomass into various functional carbon materials under relatively mild hydrothermal conditions . The process involves dissolving poorly soluble substances to decompose and convert them into crystals under high temperature and pressure .
Industrial Production Methods
Industrial production of 3-Hydroxythiophene-2-carboxylic acid follows similar hydrothermal carbonization techniques, optimizing the process for diverse raw materials, managing economic costs, and addressing environmental and social impacts .
化学反応の分析
Types of Reactions
3-Hydroxythiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced back to thiols.
Substitution: Various substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxidized disulfides and reduced thiols, which are crucial for monitoring the redox status in biological systems .
科学的研究の応用
3-Hydroxythiophene-2-carboxylic acid has a wide range of scientific research applications:
作用機序
3-Hydroxythiophene-2-carboxylic acid exerts its effects by interacting with thiols and disulfides. It enables the measurement of GSH/GSSH ratios dynamically in vitro and facilitates monitoring of the reversible redox status in whole cell lysates. The compound has a maximum absorption wavelength of 448 nm in its reduced thiolate form and 370-410 nm for the oxidized mixed disulfide .
類似化合物との比較
Similar Compounds
Hydroxythiophene-2-carboxylic acid derivatives: These compounds share similar chemical properties and applications.
Other fluorescent probes: Compounds like fluorescein and rhodamine also serve as fluorescent probes but have different chemical structures and properties.
Uniqueness
3-Hydroxythiophene-2-carboxylic acid is unique due to its specific interaction with thiols and disulfides, enabling dynamic measurement of GSH/GSSH ratios and monitoring of redox status in biological systems. This specificity makes it a valuable tool in both research and industrial applications .
特性
分子式 |
C16H9NO2S2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-7-sulfanylchromen-2-one |
InChI |
InChI=1S/C16H9NO2S2/c18-16-11(7-9-5-6-10(20)8-13(9)19-16)15-17-12-3-1-2-4-14(12)21-15/h1-8,20H |
InChIキー |
BQZSRFNCHMNINF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)S)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


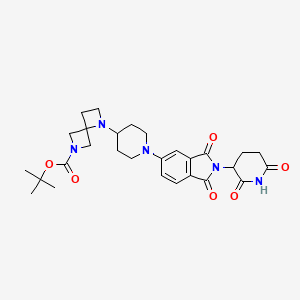
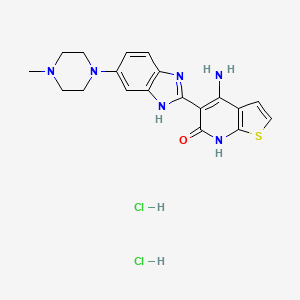
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
